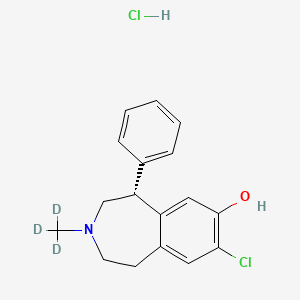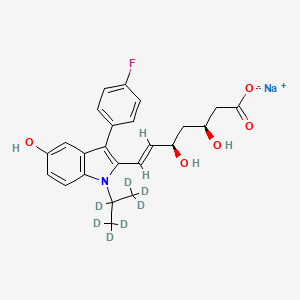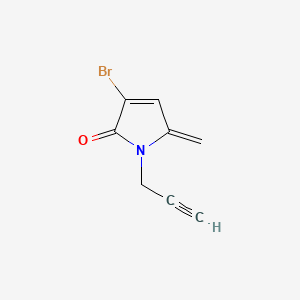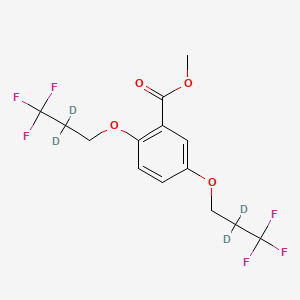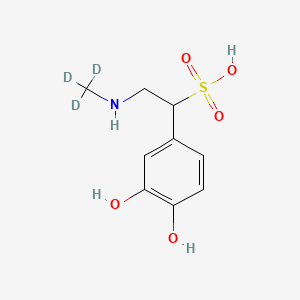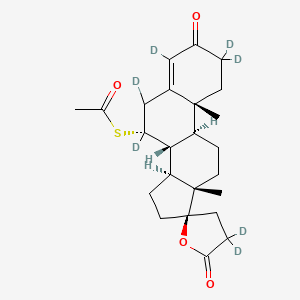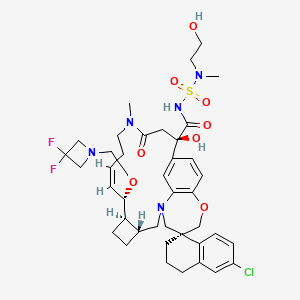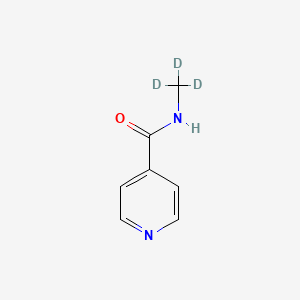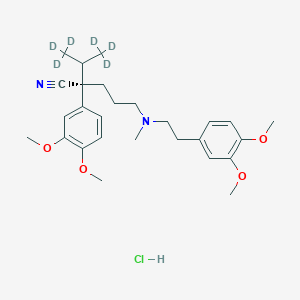
S-(s)-Verapamil-D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Verapamil-d6 (hydrochloride) is a deuterated form of (S)-Verapamil, a calcium channel blocker used primarily in the treatment of cardiovascular conditions such as hypertension, angina, and certain arrhythmias. The deuterium atoms in (S)-Verapamil-d6 replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Verapamil-d6 (hydrochloride) involves the incorporation of deuterium atoms into the (S)-Verapamil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of (S)-Verapamil-d6 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions: (S)-Verapamil-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or amines in an aprotic solvent.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
(S)-Verapamil-d6 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows for the study of metabolic pathways and the determination of the compound’s half-life in biological systems.
Drug Development: It is used in the development of new drugs by providing insights into the drug’s behavior in the body.
Biological Research: The compound is used to study calcium channel function and its role in various physiological processes.
Industrial Applications: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
(S)-Verapamil-d6 (hydrochloride) exerts its effects by blocking calcium channels in the cell membranes of cardiac and smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to:
Decreased Heart Rate: By reducing calcium entry, the compound decreases the force of contraction and heart rate.
Vasodilation: It causes relaxation of smooth muscle cells in blood vessels, leading to vasodilation and reduced blood pressure.
Antiarrhythmic Effects: The compound helps in stabilizing abnormal heart rhythms by modulating calcium ion flow.
相似化合物的比较
(S)-Verapamil-d6 (hydrochloride) can be compared with other calcium channel blockers such as:
(S)-Verapamil: The non-deuterated form, which has similar pharmacological effects but different metabolic properties.
Diltiazem: Another calcium channel blocker with a different chemical structure and mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness: The uniqueness of (S)-Verapamil-d6 (hydrochloride) lies in its deuterated nature, which provides advantages in pharmacokinetic studies and drug development by offering a stable isotope for tracing and analysis.
属性
分子式 |
C27H39ClN2O4 |
|---|---|
分子量 |
497.1 g/mol |
IUPAC 名称 |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i1D3,2D3; |
InChI 键 |
DOQPXTMNIUCOSY-VVIKVEIGSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
规范 SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
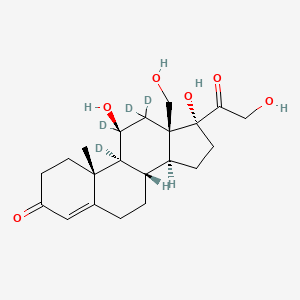
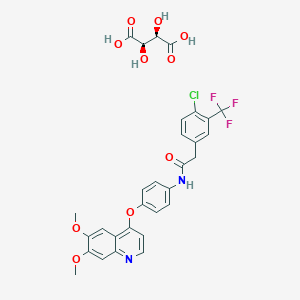
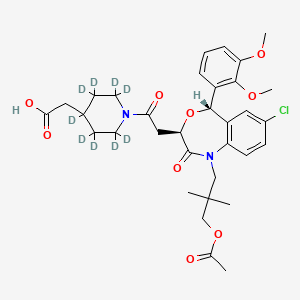
![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
